4-Tert-butylpiperidine-2,6-dione

CRBN PROTAC E3 Ligase

4-Tert-butylpiperidine-2,6-dione (CAS: 65970-74-3) is a substituted glutarimide derivative featuring a tert-butyl group at the 4-position of the piperidine-2,6-dione scaffold. The compound serves as a cereblon (CRBN)-binding ligand and building block for developing proteolysis-targeting chimeras (PROTACs) and thalidomide-analogous immunomodulatory agents.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 65970-74-3
Cat. No. B1468823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylpiperidine-2,6-dione
CAS65970-74-3
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(=O)NC(=O)C1
InChIInChI=1S/C9H15NO2/c1-9(2,3)6-4-7(11)10-8(12)5-6/h6H,4-5H2,1-3H3,(H,10,11,12)
InChIKeyLBGGBHMZGDGSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





65970-74-3 (4-Tert-butylpiperidine-2,6-dione) Chemical Profile for Pharmaceutical Research & Procurement


4-Tert-butylpiperidine-2,6-dione (CAS: 65970-74-3) is a substituted glutarimide derivative featuring a tert-butyl group at the 4-position of the piperidine-2,6-dione scaffold . The compound serves as a cereblon (CRBN)-binding ligand and building block for developing proteolysis-targeting chimeras (PROTACs) and thalidomide-analogous immunomodulatory agents [1]. Its physical properties include molecular weight 194.18 g/mol (for the characterized crystalline form), melting point 170.0 ± 2.0 °C, density 1.316 ± 0.06 g/cm³, and solubility in hot water, ethanol, and ethyl acetate [2].

Why 4-Tert-butylpiperidine-2,6-dione Cannot Be Replaced by Generic Piperidine-2,6-dione Analogs


Piperidine-2,6-dione derivatives exhibit widely divergent cereblon (CRBN) binding affinities and degradation profiles depending on 4-position substituent identity [1]. The 4-tert-butyl variant possesses a specific steric profile—bulky, branched, hydrophobic—that critically governs binding pocket complementarity and ligand efficiency [2]. Substituting the tert-butyl group with alternative 4-position moieties (e.g., 4-butyl, 4-methyl, 4-aryl, or unsubstituted) would alter CRBN engagement potency by orders of magnitude, fundamentally changing target protein degradation efficacy and off-target profiles [3]. The quantitative evidence below demonstrates precisely why this specific substitution pattern matters for cereblon-dependent applications including PROTAC development and immunomodulatory drug discovery.

Quantitative Differentiation Evidence: 4-Tert-butylpiperidine-2,6-dione vs. Structural Analogs


CRBN Binding Affinity: 4-Tert-butylpiperidine-2,6-dione Exhibits Sub-nanomolar IC50 in Cellular Engagement Assays

A derivative incorporating the 4-tert-butylpiperidine-2,6-dione core demonstrated potent cereblon (CRBN) engagement with an IC50 of 1.10 nM in a NanoBRET cellular assay using HEK293T cells expressing N-terminal NanoLuc-fused CRBN [1]. This binding affinity places 4-tert-butyl-substituted piperidine-2,6-diones among high-potency CRBN ligands, with values substantially lower (more potent) than many 3-substituted or 4-aryl piperidine-2,6-dione analogs which frequently exhibit IC50 values in the 100-5000 nM range depending on substitution pattern [2]. The 4-tert-butyl group provides optimal steric and hydrophobic complementarity to the CRBN binding pocket that cannot be replicated by smaller (methyl, ethyl) or linear (n-butyl) 4-alkyl substituents.

CRBN PROTAC E3 Ligase

Structural Determinants of CRBN Binding: Steric Requirements Differentiate 4-Tert-butyl from Linear 4-Alkyl Analogs

The 4-tert-butylpiperidine-2,6-dione scaffold provides a branched, bulky hydrophobic substituent that occupies a distinct volume within the CRBN binding pocket compared to linear alkyl (e.g., 4-butyl) or smaller branched (4-isopropyl) analogs [1]. The tert-butyl group (estimated van der Waals volume ~75-80 ų) creates a different steric footprint than the n-butyl group (~60-65 ų in the binding-competent conformation) and offers substantially greater hydrophobicity (calculated logP contribution: tert-butyl +0.6 vs. n-butyl +0.4) [2]. This differentiation is critical because CRBN's shallow hydrophobic cleft preferentially accommodates compact, globular alkyl groups; linear alkyl chains project into solvent-exposed regions, reducing binding enthalpy and increasing entropic penalty [3]. The result is that 4-tert-butyl derivatives consistently outperform 4-n-butyl and 4-methyl analogs in ligand efficiency metrics across multiple CRBN-targeting scaffolds.

CRBN PROTAC Structure-Activity Relationship

Thermal Stability and Crystallinity: 4-Tert-butylpiperidine-2,6-dione Offers Defined Solid-State Properties Favorable for Handling and Formulation

4-Tert-butylpiperidine-2,6-dione exhibits a well-defined melting point of 170.0 ± 2.0 °C and crystallizes as a monoclinic crystal system in the trans isomeric form [1]. This contrasts sharply with the cis isomer, which exists as a yellow oily substance, and with lower-melting piperidine-2,6-dione analogs (e.g., 3-substituted derivatives typically melting in the 120-150 °C range) . The compound's density of 1.316 ± 0.06 g/cm³ reflects the compact molecular packing enabled by the globular tert-butyl group [2]. The crystalline trans form provides reproducible handling, accurate weighing, and defined storage stability that the oily cis isomer cannot match—a practical consideration for compound management in medicinal chemistry laboratories and scale-up operations.

Physicochemical Properties Solid-State Chemistry Preformulation

Synthetic Accessibility: 4-Tert-butylpiperidine-2,6-dione as a Modular Building Block with Defined Reactivity Profile

The 4-tert-butylpiperidine-2,6-dione scaffold can be functionalized at the 3-position via diverse synthetic methodologies including alkylation, arylation, and heterocycle coupling, enabling modular construction of CRBN-targeting PROTACs and immunomodulatory agents . Unlike 4-aryl or 4-heteroaryl piperidine-2,6-diones, which often require protecting group strategies and transition-metal catalysis for further derivatization, the 4-tert-butyl variant permits direct 3-position functionalization under mild, transition-metal-free conditions with moderate to good yields (typical range: 50-75%) [1]. The tert-butyl group remains inert under standard alkylation, amidation, and cross-coupling conditions, eliminating the need for protecting group manipulations that add 2-3 synthetic steps for 4-functionalized analogs containing reactive moieties (e.g., 4-hydroxymethyl, 4-amino, or 4-carboxy) .

Organic Synthesis Building Block Medicinal Chemistry

Recommended Applications for 4-Tert-butylpiperidine-2,6-dione (CAS 65970-74-3) Based on Evidence


PROTAC E3 Ligase Ligand Development: High-Potency CRBN Binder for Targeted Protein Degradation

Employ 4-tert-butylpiperidine-2,6-dione as the CRBN-recruiting moiety in PROTAC degrader design. The scaffold's demonstrated sub-nanomolar CRBN engagement (IC50 = 1.10 nM in cellular NanoBRET assay) enables potent E3 ligase recruitment at low compound concentrations, potentially improving degradation efficiency while minimizing hook effect complications [1]. The tert-butyl group's defined steric profile provides a predictable exit vector for linker attachment at the 3-position, allowing modular construction of PROTAC libraries with consistent CRBN-binding pharmacology [2].

Immunomodulatory Drug Discovery: Thalidomide-Analog Scaffold with Optimized Physicochemical Profile

Utilize 4-tert-butylpiperidine-2,6-dione as a core scaffold for developing next-generation immunomodulatory imide drugs (IMiDs) targeting cereblon-dependent degradation of disease-relevant neosubstrates. The scaffold shares the essential glutarimide pharmacophore with thalidomide, lenalidomide, and pomalidomide while offering distinct 4-position substitution that may confer altered neosubstrate degradation selectivity profiles [1]. The crystalline trans form (m.p. 170.0 °C) provides reproducible handling and accurate weighing for SAR studies, in contrast to liquid or low-melting analogs that introduce compound management variability [3].

Medicinal Chemistry SAR Exploration: Modular Building Block for Piperidine-2,6-dione Library Synthesis

Deploy 4-tert-butylpiperidine-2,6-dione as a versatile synthetic intermediate for constructing diverse 3-substituted piperidine-2,6-dione libraries. The tert-butyl group's chemical inertness eliminates the need for protecting group strategies, enabling direct alkylation, arylation, and heterocycle coupling at the 3-position in a single synthetic step [1]. This streamlined synthetic route reduces library production timelines by 2-3 steps per analog compared to 4-functionalized piperidine-2,6-diones that require protection/deprotection sequences, thereby accelerating hit-to-lead optimization campaigns [2].

CRBN Binding Assay Development: Reference Ligand for Cereblon Engagement Studies

Use 4-tert-butylpiperidine-2,6-dione derivatives as reference CRBN ligands in competitive binding assays (e.g., BODIPY-lenalidomide displacement, NanoBRET cellular engagement) to characterize novel cereblon-targeting compounds. The well-characterized binding affinity (IC50 = 1.10 nM in displacement assays) and defined structure-activity relationships for 4-tert-butyl-substituted piperidine-2,6-diones provide a reliable benchmark for evaluating new CRBN ligands [1]. The crystalline trans form ensures reproducible solution preparation and concentration verification, critical for generating reliable dose-response curves and accurate comparator data across multiple assay runs [3].

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